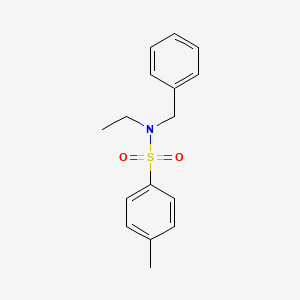
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a butanoylamino group, and a 4-methyl-1,3-thiazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions.
Introduction of the Butanoylamino Group: The butanoylamino group is introduced through an acylation reaction, where the benzamide core is treated with butanoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-methyl-1,3-thiazol-2-yl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, materials, and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Characterized by the presence of a butanoylamino group and a 4-methyl-1,3-thiazol-2-yl group.
4-(butanoylamino)-N-(4-ethyl-1,3-thiazol-2-yl)benzamide: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.
4-(butanoylamino)-N-(4-methyl-1,3-oxazol-2-yl)benzamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to the specific combination of functional groups and the presence of the 4-methyl-1,3-thiazol-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H17N3O2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
4-(butanoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-3-4-13(19)17-12-7-5-11(6-8-12)14(20)18-15-16-10(2)9-21-15/h5-9H,3-4H2,1-2H3,(H,17,19)(H,16,18,20) |
InChIキー |
MHHSIBWSCYZMNV-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


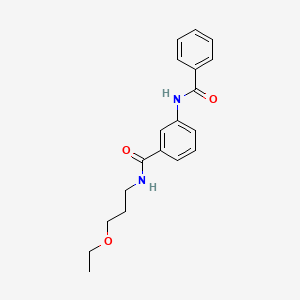
![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
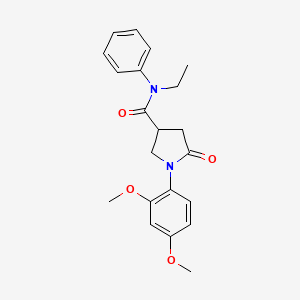


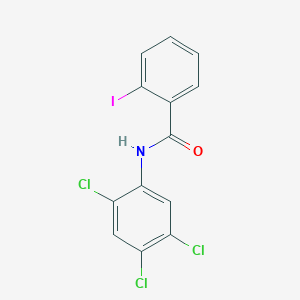
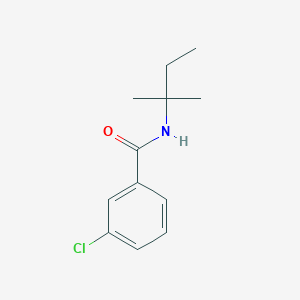
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)
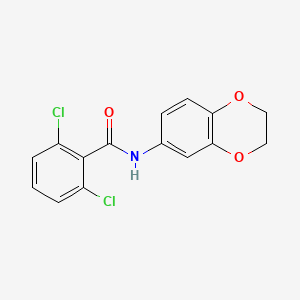
![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
